molecular formula C19H21N5O B15122361 1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine

1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine

Cat. No.: B15122361
M. Wt: 335.4 g/mol
InChI Key: BOSRFDASKFRIJY-UHFFFAOYSA-N
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Description

1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine is a complex organic compound that features a phthalazine core substituted with a piperidine ring and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine typically involves multi-step organic reactions. One common approach is to start with the phthalazine core and introduce the piperidine and pyrazine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalazine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety can facilitate binding to metal ions or other active sites, while the piperidine ring may enhance the compound’s stability and solubility. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

  • 1-Methyl-4-(4-piperidinyl)piperazine
  • 4-(1-Methyl-4-piperazinyl)piperidine
  • N-Methyl-4-(4-piperidinyl)-Piperazine

Uniqueness: 1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine is unique due to the presence of both the pyrazine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

1-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]phthalazine

InChI

InChI=1S/C19H21N5O/c1-14-16-4-2-3-5-17(16)19(23-22-14)24-10-6-15(7-11-24)13-25-18-12-20-8-9-21-18/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3

InChI Key

BOSRFDASKFRIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)COC4=NC=CN=C4

Origin of Product

United States

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